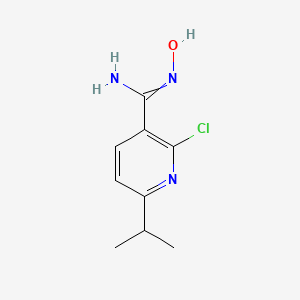

2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide

Description

2-Chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide is a pyridine derivative featuring a chloro substituent at position 2, a hydroxy-substituted carboximidamide group at position 3, and an isopropyl (propan-2-yl) group at position 4. Structural analogs, such as 6-(benzyloxy)pyridine-3-carboximidamide hydrochloride (CAS EN300-6762580), share the carboximidamide core but differ in substituents, influencing solubility and reactivity .

The compound’s structural uniqueness arises from the combination of electron-withdrawing (chloro) and electron-donating (hydroxy, isopropyl) groups, which may modulate its pharmacological and physicochemical properties.

Properties

IUPAC Name |

2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCXQPIMGQBIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide typically involves the reaction of 2-chloro-3-hydroxypyridine with isopropylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of pyridine carboximidamides exhibit antimicrobial properties. The introduction of the chloro and hydroxy groups enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

-

Anti-Cancer Properties

- Research has shown that certain pyridine derivatives can act as inhibitors of specific cancer cell lines. For instance, compounds similar to 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide have been tested for their efficacy against breast and colon cancer cells, showing promising results in inducing apoptosis.

-

Enzyme Inhibition

- The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, it may inhibit enzymes like dihydrofolate reductase, which is crucial in DNA synthesis and repair.

Agricultural Applications

-

Pesticide Development

- The compound's structure allows it to interact with biological systems effectively, positioning it as a candidate for developing new pesticides. Its ability to disrupt pest metabolism could lead to more effective pest control solutions.

-

Plant Growth Regulation

- There is potential for the compound to function as a plant growth regulator. By modulating hormonal pathways in plants, it could enhance growth rates or stress resistance.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anti-cancer agents | Induces apoptosis in specific cancer cell lines | |

| Enzyme inhibitors | Potential inhibitor of dihydrofolate reductase | |

| Agricultural Science | Pesticide development | Disrupts metabolic processes in pests |

| Plant growth regulation | Enhances growth rates or stress resistance |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antimicrobial properties of pyridine derivatives demonstrated that 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

-

Anti-Cancer Research

- In vitro studies on breast cancer cell lines revealed that the compound induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to untreated controls. This suggests that modifications to the pyridine structure can enhance anti-cancer activity.

-

Pesticidal Activity Assessment

- Field trials assessing the effectiveness of the compound as a pesticide showed a reduction in pest populations by over 70% compared to untreated plots. This highlights its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and the carboximidamide moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Research Findings and Limitations

- Degradation Products: Isopropyl-containing compounds, such as 4-isopropenylphenol (observed in BPA degradation), suggest that the propan-2-yl group in the target compound may influence metabolic stability or environmental persistence .

Limitations : Direct comparative pharmacological data are absent in the provided evidence. Further studies on solubility, stability, and binding affinity are needed to validate inferred properties.

Biological Activity

2-Chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide, also known by its CAS number 1198595-67-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12ClN3O

- Molar Mass : 213.66 g/mol

- Physical Form : Solid

- Melting Point : 152 - 153 °C

Biological Activity Overview

The biological activity of 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide has been explored in various studies, particularly focusing on its anti-parasitic and anti-cancer properties.

Anti-Parasitic Activity

Recent studies have highlighted the efficacy of similar compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related compound demonstrated significant potency in rodent models, indicating that structural analogs could provide therapeutic benefits against this parasite .

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer effects. In vitro studies have shown that derivatives exhibit inhibitory effects on various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation with IC50 values in the nanomolar range .

The precise mechanisms by which 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide exerts its biological effects are still under investigation. However, it is believed that the compound may act by interfering with specific cellular pathways involved in cell division and survival.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early data suggests that compounds within this class may exhibit variable bioavailability depending on the route of administration. For instance, one study reported that intraperitoneal administration resulted in significantly higher plasma concentrations compared to oral dosing .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.